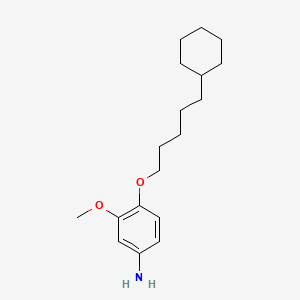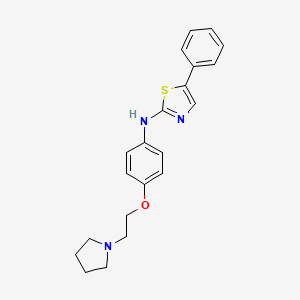
FLT3 抑制剂 III
概述
描述
IN1479,也称为FLT3抑制剂III,是一种合成有机化合物。它主要以其作为Fms样酪氨酸激酶3(FLT3)抑制剂的作用而闻名,FLT3是一种参与调节造血作用的受体酪氨酸激酶。 该化合物与激酶的ATP口袋结合,从而抑制其活性 .
科学研究应用
IN1479 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究激酶抑制和信号转导途径。
生物学: 用于研究细胞信号传导、增殖和凋亡。
医学: 正在研究其在治疗癌症方面的潜在治疗应用,特别是FLT3突变常见的急性髓系白血病。
工业: 用于开发针对激酶途径的新药和治疗剂.
作用机制
IN1479 通过与FLT3激酶的ATP口袋结合发挥作用,从而抑制其活性。这种抑制会破坏与细胞增殖和存活相关的下游信号通路。 分子靶标包括FLT3受体和相关的信号蛋白,导致抑制异常细胞生长并在癌细胞中诱导凋亡 .
生化分析
Biochemical Properties
Flt-3 Inhibitor III plays a crucial role in biochemical reactions by targeting the ATP binding site of FLT3, thereby inhibiting its kinase activity. This inhibition is highly selective, with an IC50 value of 50 nM for FLT3 . The compound also interacts with other kinases such as c-Kit, KDR, c-Abl, Cdk1, c-Src, and Tie-2, but only at much higher concentrations . The nature of these interactions involves competitive inhibition at the ATP binding site, preventing phosphorylation and subsequent activation of downstream signaling pathways.
Cellular Effects
Flt-3 Inhibitor III has profound effects on various cell types, particularly those dependent on FLT3 signaling. In FLT3-mutated AML cells, the inhibitor blocks cell proliferation in a dose-dependent manner . This inhibition leads to reduced cell viability and increased apoptosis. The compound also affects cell signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation .
Molecular Mechanism
At the molecular level, Flt-3 Inhibitor III exerts its effects by binding to the ATP binding site of FLT3, thereby preventing its autophosphorylation and activation . This inhibition disrupts the downstream signaling cascades that promote cell proliferation and survival. Additionally, the compound has been shown to inhibit other kinases at higher concentrations, indicating a broader spectrum of activity . The inhibition of FLT3 by Flt-3 Inhibitor III also leads to changes in gene expression, particularly those involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flt-3 Inhibitor III have been observed to change over time. The compound is stable when stored at -20°C and protected from light, with stock solutions remaining stable for up to six months . Over time, the inhibitor’s effectiveness in blocking FLT3 activity can diminish due to potential degradation or changes in cellular context. Long-term studies have shown that continuous exposure to Flt-3 Inhibitor III can lead to sustained inhibition of FLT3 signaling and prolonged suppression of cell proliferation .
Dosage Effects in Animal Models
In animal models, the effects of Flt-3 Inhibitor III vary with different dosages. Lower doses effectively inhibit FLT3 activity and reduce tumor growth in AML models . Higher doses can lead to toxic effects, including off-target inhibition of other kinases and adverse effects on normal tissues . The therapeutic window for Flt-3 Inhibitor III is therefore critical, and careful dosage optimization is necessary to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Flt-3 Inhibitor III is involved in several metabolic pathways, primarily those related to kinase signaling. The compound interacts with enzymes such as FLT3, c-Kit, and c-Abl, affecting their phosphorylation status and activity . These interactions can alter metabolic flux and metabolite levels, particularly in pathways related to cell proliferation and survival . The inhibitor’s metabolism and clearance are also important considerations in its overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, Flt-3 Inhibitor III is transported and distributed through various mechanisms. The compound is cell-permeable, allowing it to effectively reach intracellular targets . It interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. The distribution of Flt-3 Inhibitor III within tissues can also influence its therapeutic effects and potential side effects .
Subcellular Localization
Flt-3 Inhibitor III primarily localizes to the cytoplasm, where it interacts with FLT3 and other kinases . The compound’s activity is influenced by its subcellular localization, with effective inhibition of FLT3 occurring at the plasma membrane and within intracellular compartments . Post-translational modifications and targeting signals may also play a role in directing Flt-3 Inhibitor III to specific subcellular locations, thereby modulating its activity and function .
准备方法
合成路线和反应条件
IN1479的合成涉及多个步骤,从制备关键中间体开始反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保获得高纯度和高产率的所需产物 .
工业生产方法
IN1479的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率、成本效益和环境因素进行了优化。 这包括使用连续流动反应器、自动化系统和严格的质量控制措施,以确保生产过程的稳定性和安全性 .
化学反应分析
反应类型
IN1479会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成相应的氧化物。
还原: 还原反应可以将IN1479转化为其还原形式。
取代: 该化合物可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在取代反应中使用卤素和亲核试剂等试剂。
主要形成的产物
从这些反应中形成的主要产物取决于所用试剂和特定条件。 例如,氧化可能生成氧化物,而取代反应可以生成具有不同官能团的各种衍生物 .
相似化合物的比较
类似化合物
Quizartinib: 另一种具有类似作用机制的FLT3抑制剂。
Midostaurin: 一种也靶向FLT3的多激酶抑制剂。
Gilteritinib: 一种双重FLT3和AXL激酶抑制剂。
IN1479 的独特性
IN1479 在其对FLT3激酶的特异性结合亲和力和选择性方面是独一无二的。 这种选择性使其成为研究和潜在治疗应用的宝贵工具,尤其是在FLT3突变的癌症中 .
属性
IUPAC Name |
5-phenyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-2-6-17(7-3-1)20-16-22-21(26-20)23-18-8-10-19(11-9-18)25-15-14-24-12-4-5-13-24/h1-3,6-11,16H,4-5,12-15H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZTULJDGIXMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=C(S3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

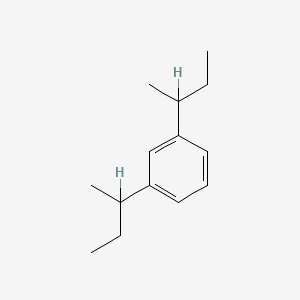
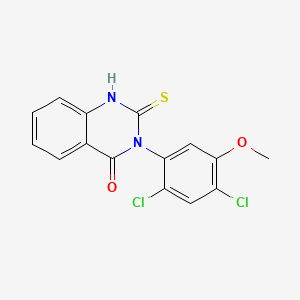
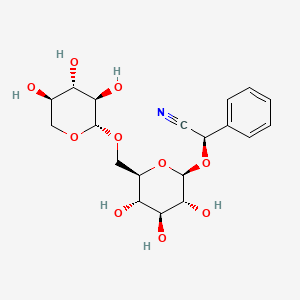
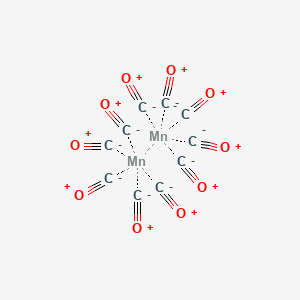
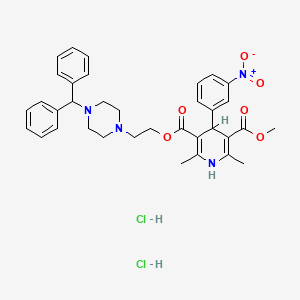
![N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide](/img/structure/B1676022.png)


![[4-(3-ethylheptoxy)-3-methoxyphenyl]azanium;chloride](/img/structure/B1676026.png)
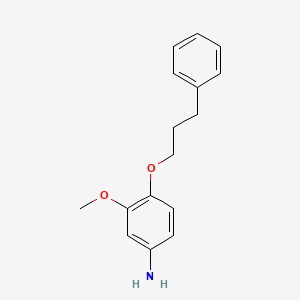
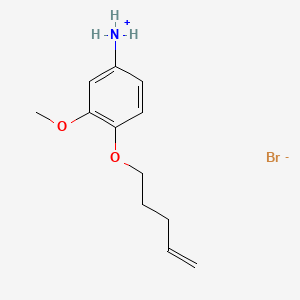
![methanesulfonate;[3-methoxy-4-(5-phenylmethoxypentoxy)phenyl]azanium](/img/structure/B1676033.png)
